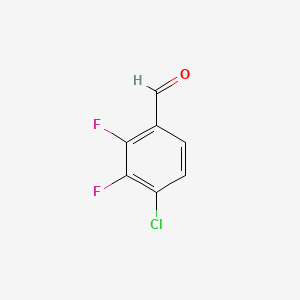

4-Chloro-2,3-difluorobenzaldehyde

Description

Contextualization within Halogenated Benzaldehyde (B42025) Chemistry

Halogenated benzaldehydes are a class of organic compounds derived from benzaldehyde by the substitution of one or more hydrogen atoms on the benzene (B151609) ring with halogen atoms. nih.gov These substitutions significantly alter the electronic and steric properties of the molecule, influencing its reactivity and making these compounds valuable intermediates in many industrial applications. nih.govmdpi.com The presence of halogens, which are electron-withdrawing groups, deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic substitution, a key feature exploited in many synthetic strategies.

The specific combination of chlorine and fluorine in 4-Chloro-2,3-difluorobenzaldehyde provides a nuanced reactivity profile. The fluorine atoms enhance the electrophilicity of the aldehyde group and the aromatic ring, while the chlorine atom offers a potential site for cross-coupling reactions. This multi-faceted reactivity allows for sequential and selective transformations, a desirable characteristic for the efficient construction of complex target molecules.

Significance in Contemporary Organic Synthesis Paradigms

In modern organic synthesis, there is a continuous demand for building blocks that enable the efficient and selective synthesis of functional molecules. This compound fits this role adeptly. Its aldehyde group can readily participate in a variety of classic and contemporary chemical transformations, including reductive aminations, Wittig reactions, and aldol (B89426) condensations, to build carbon-carbon and carbon-nitrogen bonds. researchgate.net

The chemoselective conversion of specific functional groups in a multifunctional substrate is of great importance in the chemical industry for creating cost-effective and sustainable processes. researchgate.net The presence of multiple halogen atoms on the benzaldehyde ring allows for regioselective functionalization, a cornerstone of modern synthetic strategy. For instance, the differential reactivity of the C-Cl and C-F bonds can be exploited in transition-metal-catalyzed cross-coupling reactions to introduce diverse substituents at specific positions.

Overview of Current Research Trajectories and Future Directions

Current research involving this compound is largely focused on its application as a key starting material for the synthesis of biologically active compounds. Its structural motifs are found in a number of developmental drugs and agrochemicals. For example, related difluorobenzaldehyde derivatives have been used in the synthesis of arginase inhibitors and potent kinase inhibitors for potential cancer therapies. mdpi.comgoogle.com

Future research is expected to further explore the unique reactivity of this compound. This includes the development of novel catalytic systems for its selective functionalization and its incorporation into the synthesis of advanced organic materials, such as polymers and dyes, where the halogen atoms can be used to fine-tune the material's electronic and physical properties. mdpi.comnih.gov The continued investigation into the thermodynamic and physical properties of halogenated benzaldehydes will also enhance predictive models for their behavior in various applications. nih.govnih.gov

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₃ClF₂O | 176.55 | 1160573-23-8 |

| 4-Chlorobenzaldehyde (B46862) | C₇H₅ClO | 140.57 | 104-88-1 |

| 2,3-Difluorobenzaldehyde (B42452) | C₇H₄F₂O | 142.10 | 2646-91-5 |

| 2-Chloro-3,6-difluorobenzaldehyde | C₇H₃ClF₂O | 176.55 | 261762-39-4 |

| 4-Chloro-2,6-difluorobenzaldehyde | C₇H₃ClF₂O | 176.55 | 252004-45-8 |

| 4-Chloro-2,5-difluorobenzaldehyde | C₇H₃ClF₂O | 176.55 | 879093-02-4 |

| 3-Chloro-2,4-difluorobenzaldehyde | C₇H₃ClF₂O | 176.55 | Not Available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,3-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOBUVSQSLBKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300906 | |

| Record name | 4-Chloro-2,3-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160573-23-8 | |

| Record name | 4-Chloro-2,3-difluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,3-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,3-difluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 2,3 Difluorobenzaldehyde

Established Synthetic Routes and Reaction Pathways

The introduction of a formyl (-CHO) group onto a benzene (B151609) ring, especially one substituted with deactivating halogen groups, requires specific and often robust chemical methods.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This electrophile then attacks the aromatic ring.

For the synthesis of 4-Chloro-2,3-difluorobenzaldehyde, the starting material would be 1-chloro-2,3-difluorobenzene (B1304198). The reaction proceeds via an electrophilic aromatic substitution mechanism. jk-sci.com However, the Vilsmeier-Haack reaction is most effective on arenes that are electron-rich. organic-chemistry.orgchemistrysteps.com The presence of three deactivating halogen substituents on the benzene ring makes the substrate significantly electron-deficient, which can render this reaction challenging, potentially requiring harsh conditions and resulting in lower yields compared to activated substrates.

Reaction Scheme:

Formation of the Vilsmeier reagent from DMF and POCl₃.

Electrophilic attack of the Vilsmeier reagent on 1-chloro-2,3-difluorobenzene.

Hydrolysis of the resulting iminium salt to yield this compound. wikipedia.org

A more versatile approach for synthesizing functionalized benzaldehydes involves the use of Grignard reagents. The halogen-magnesium exchange reaction is particularly effective for preparing highly functionalized organomagnesium compounds that might be incompatible with traditional Grignard formation from magnesium metal. harvard.edu

This pathway would typically start with a dihalogenated precursor, such as 1-bromo-4-chloro-2,3-difluorobenzene or 1-iodo-4-chloro-2,3-difluorobenzene. This precursor undergoes a halogen-magnesium exchange with a commercial Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity and solubility. rsc.org The resulting aryl Grignard reagent (4-chloro-2,3-difluorophenylmagnesium halide) is then quenched with an electrophilic formylating agent, such as DMF, to produce the target aldehyde after aqueous workup. This method offers excellent functional group tolerance, provided the exchange reaction is conducted at low temperatures where the reactivity of the Grignard reagent is moderated. harvard.edu

Palladium- or Rhodium-catalyzed reductive carbonylation represents a direct and efficient pathway for converting aryl halides into aromatic aldehydes. organic-chemistry.org This method is a significant alternative to classical formylation reactions, especially for substrates that are not amenable to electrophilic substitution. nih.gov

The synthesis of this compound via this route would begin with 4-chloro-2,3-difluoro-1-iodobenzene. The reaction involves the treatment of the aryl iodide with carbon monoxide (CO) and a reducing agent, such as a hydrosilane (e.g., Et₃SiH) or H₂, in the presence of a transition metal catalyst. researchgate.net Rhodium-based systems, such as those composed of RhCl₃·3H₂O and a phosphine (B1218219) ligand like PPh₃, have been shown to effectively catalyze the reductive carbonylation of various aryl iodides to their corresponding aldehydes under relatively mild conditions. researchgate.netbeilstein-journals.orgnih.gov The process avoids the use of highly reactive organometallic intermediates, offering good functional group compatibility.

| Catalyst System | Carbonyl Source | Reductant | Typical Conditions | Reference |

| RhCl₃·3H₂O / PPh₃ | CO / H₂ (Syngas) | H₂ | 90 °C, 10 bar | beilstein-journals.org |

| Palladium-based | Formic Acid (HCOOH) | HCOOH | Mild Conditions | researchgate.net |

| Pd(OAc)₂ | Formic Acid (HCOOH) | T3P / TEA | 100 °C | unive.it |

This table presents generalized conditions for the reductive carbonylation of aryl iodides, which are applicable to the synthesis of this compound from its corresponding aryl iodide precursor.

Direct formylation of halogenated benzenes encompasses several methods beyond the Vilsmeier-Haack reaction. These methods are crucial for introducing an aldehyde group onto an aromatic ring that is substituted with one or more halogens.

One such method is the Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid in the presence of a copper(I) chloride and aluminum chloride catalyst. pearson.comyoutube.com However, this reaction is generally suitable for benzene and activated derivatives and may not be effective for heavily halogenated, deactivated substrates.

A more modern and broadly applicable approach is the palladium-catalyzed formylation of aryl halides. organic-chemistry.org This can be seen as a variation of reductive carbonylation where different CO surrogates or formylating agents are used. For instance, aryl chlorides can undergo redox-neutral formylation using 1,3-dioxolane (B20135) in a process mediated by nickel and photoredox catalysis, offering a mild alternative to traditional methods that require high pressures of carbon monoxide gas. princeton.edu

Precursor Compounds and Starting Material Analysis

The selection of an appropriate synthetic route is intrinsically linked to the availability and chemical properties of the necessary starting materials.

The synthesis of this compound relies on appropriately substituted benzene derivatives as precursors. The specific precursor is dictated by the chosen synthetic methodology.

For Vilsmeier-Haack Reaction: The required precursor is 1-chloro-2,3-difluorobenzene . This compound serves as the aromatic substrate for the electrophilic formylation reaction.

For Grignard Exchange: A suitable precursor would be a dihalogenated benzene where one halogen is significantly more reactive towards magnesium exchange. 1-Bromo-4-chloro-2,3-difluorobenzene or 1-iodo-4-chloro-2,3-difluorobenzene are ideal candidates. The C-Br or C-I bond is selectively converted into the Grignard reagent, leaving the C-Cl and C-F bonds intact.

For Reductive Carbonylation: The standard precursor is an aryl iodide due to its higher reactivity in oxidative addition to the metal catalyst compared to bromides or chlorides. Therefore, 4-chloro-2,3-difluoro-1-iodobenzene would be the starting material of choice.

For Halogen Exchange Formylation: In some cases, a poly-halogenated benzaldehyde (B42025) can be a precursor itself. For example, a process of halogen exchange (halex reaction) could potentially convert a compound like 2,3,4-trichlorobenzaldehyde (B1314147) to the desired product using a fluoride (B91410) source like potassium fluoride, although selectivity can be a challenge. google.com

Substituted Fluorobenzenes as Starting Materials

A common and logical approach to synthesizing polysubstituted aromatic compounds is to begin with a simpler, commercially available precursor that already contains some of the required functional groups. In the case of this compound, substituted fluorobenzenes are key starting materials. The synthesis strategy often involves the introduction of the aldehyde group onto a benzene ring that is already substituted with the desired chloro and fluoro atoms.

For instance, a plausible synthetic route could begin with 1-chloro-2,3-difluorobenzene. The challenge then lies in regioselectively introducing a formyl group (-CHO) at the C4 position. This can be accomplished through various formylation reactions, where the directing effects of the existing halogen substituents guide the new group to the correct position. Alternatively, a multi-step process might involve the initial preparation of a difluorobenzene derivative, followed by chlorination and subsequent formylation or the conversion of a pre-existing functional group, like a methyl or carboxyl group, into the aldehyde. The preparation of various difluorobenzenes often involves multi-step processes that may include fluorination of dichlorobenzoyl chlorides followed by reduction and decarbonylation. google.com

Advanced Synthetic Strategies and Innovations

Modern organic synthesis continually seeks to improve efficiency, selectivity, and safety. For a specialized compound like this compound, advanced strategies involving catalysis and novel reactor technologies are being explored to overcome the limitations of classical methods.

Catalysis is a cornerstone of efficient chemical synthesis, offering pathways with lower energy requirements and higher selectivity. Transition metals, in particular, have been shown to be powerful catalysts for a wide range of organic transformations.

Transition metal catalysis provides a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, which is essential in the synthesis of complex aromatic compounds. nih.govbeilstein-journals.org Rhodium(III) chloride (RhCl₃), often in its hydrated form, is a versatile catalyst precursor used in various organic reactions, including carbonylation, hydrogenation, and C-H activation. wikipedia.orgrsc.org

While a specific protocol for this compound using this catalyst is not detailed, a closely related synthesis of 4-Chloro-3-fluorobenzaldehyde by reductive carbonylation of aryl iodides demonstrates the potential of this system. chemicalbook.com In this method, a rhodium(I) species, generated in situ from Rhodium(III) chloride, catalyzes the reaction between an aryl iodide, carbon monoxide (CO), and hydrogen (H₂). This process efficiently introduces the aldehyde functionality. The reaction is typically carried out in the presence of a phosphine ligand and a base. chemicalbook.com

Below is a table detailing the conditions for a representative rhodium-catalyzed reductive carbonylation, illustrating its applicability to the synthesis of related chlorofluorobenzaldehydes. chemicalbook.com

| Parameter | Condition |

| Catalyst | Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) |

| Ligand | Triphenylphosphine (PPh₃) |

| Starting Material | Aryl Iodide |

| Reagents | Carbon Monoxide (CO), Hydrogen (H₂) |

| Base | Triethylamine (Et₃N) |

| Solvent | N,N-dimethyl acetamide (B32628) (DMA) |

| Temperature | 90 °C |

| Pressure | 10 bar (CO:H₂ = 1:1) |

| Reaction Time | 12 hours |

| Yield | 81% |

This data represents the synthesis of an isomeric compound, 4-Chloro-3-fluorobenzaldehyde, and serves to illustrate the utility of the Rhodium(III) chloride catalytic system. chemicalbook.com

For this compound, the primary challenge is not stereoselectivity, as the molecule is achiral, but regioselectivity . Regioselectivity refers to the control of the position at which a chemical reaction occurs. The synthesis must precisely install the chloro, two fluoro, and aldehyde groups at the 1, 2, 3, and 4 positions of the benzene ring, respectively.

Achieving this specific 1,2,3,4-tetrasubstituted pattern is a significant synthetic challenge. The directing effects of the substituents already on the ring heavily influence the position of incoming groups during electrophilic aromatic substitution. For example, halogens are typically ortho-, para-directing groups. Therefore, the sequence of reactions must be carefully planned to yield the desired isomer. A key strategy involves the selective protection of certain functional groups to block reactivity at one position while a reaction is carried out at another. mdpi.com This ensures that functional groups are added in the correct order and at the desired locations, preventing the formation of unwanted isomers.

Flow chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing. d-nb.info In a flow reactor, reagents are pumped through a network of tubes where they mix and react. This technology offers numerous advantages, including superior heat and mass transfer, enhanced safety for handling hazardous reagents or exothermic reactions, and improved scalability. nih.govresearchgate.net

While the direct application of flow chemistry to the synthesis of this compound is not widely documented, the individual reaction types involved in its synthesis are well-suited for this technology. Processes such as nitration, halogenation, and organometallic reactions can be performed more safely and efficiently under continuous flow conditions. researchgate.net The precise control over reaction parameters like temperature, pressure, and residence time offered by flow systems can lead to higher yields and selectivities, minimizing the formation of impurities. nih.gov

| Feature | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Limited by surface area of the flask | Excellent due to high surface-to-volume ratio |

| Mass Transfer | Can be inefficient, leading to local concentration gradients | Highly efficient, ensuring rapid and homogenous mixing |

| Safety | Higher risk with exothermic or hazardous reactions due to large volumes | Inherently safer due to small reactor volumes and better control |

| Scalability | Difficult; often requires re-optimization of conditions | Straightforward; achieved by running the system for a longer time |

| Process Control | Manual or semi-automated control of bulk parameters | Precise, automated control over temperature, pressure, and residence time |

Catalytic Systems in this compound Synthesis

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of this compound, several green chemistry principles can be applied.

One major approach is the use of catalysis, as seen with transition metal systems. chemicalbook.com Catalytic reactions are inherently greener than stoichiometric ones because they reduce waste by using small amounts of a catalyst that can be recycled, rather than large quantities of reagents that are consumed in the reaction.

Another key aspect is the choice of solvents. Green chemistry encourages the use of environmentally benign solvents, such as water or ethanol, in place of hazardous organic solvents. researchgate.net Furthermore, developing solvent-free reaction conditions is an important goal. smolecule.com Optimizing reaction conditions to be performed at lower temperatures and pressures reduces energy consumption, contributing to a more sustainable process. The development of one-pot, multi-component reactions, where multiple synthetic steps are combined without isolating intermediates, also aligns with green chemistry by saving time, resources, and reducing waste. nih.gov

Solvent Selection and Optimization for Environmental Impact

The choice of solvent is critical in chemical synthesis, significantly impacting the environmental performance, cost, safety, and health aspects of a process. Organic solvents are widely used but are a major source of concern due to their potential toxicity, flammability, volatility, and hazardous nature. The search for environmentally benign alternatives to traditional organic solvents has therefore become a key focus in green chemistry.

In the context of synthesizing fluorinated aromatic compounds like this compound, polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often employed. However, these are among the most toxic solvents and are not derived from renewable sources. There is a significant push to replace these with greener alternatives.

Several solvent selection guides have been developed by pharmaceutical companies and academic groups to aid chemists in choosing more sustainable options. These guides rank solvents based on a variety of environmental, health, and safety (EHS) criteria. Generally, simple alcohols like methanol (B129727) and ethanol, and alkanes such as heptane (B126788) and hexane, are considered environmentally preferable. Conversely, solvents like dioxane, acetonitrile, and formaldehyde (B43269) are not recommended from an environmental standpoint.

For fluorination reactions specifically, research has explored non-toxic alternatives like dihydrolevoglucosenone (Cyrene™), cyclopentanone, and γ-valerolactone (GVL). While some of these alternatives have shown promise, their effectiveness can be condition-dependent. Another approach is the use of supercritical fluids, like supercritical carbon dioxide (scCO2), which is considered one of the greenest solvents due to its non-toxic nature and abundance.

The ideal green solvent for the synthesis of this compound would possess the following characteristics:

Low Toxicity: Minimal harm to humans and the environment.

Renewable Source: Derived from biomass or other sustainable feedstocks.

Biodegradability: Breaks down into harmless substances in the environment.

High Flash Point: Reduced risk of fire and explosion.

Recyclability: Can be easily recovered and reused.

Table 1: Comparison of Conventional and Greener Solvents for Aromatic Synthesis

| Solvent Class | Examples | Environmental/Safety Concerns | Potential Greener Alternatives |

| Dipolar Aprotic | DMF, DMAc, NMP | Reprotoxic, hazardous | Cyrene™, GVL, Supercritical CO2 |

| Chlorinated | Dichloromethane (DCM), Chloroform | Carcinogenic, ozone-depleting potential | 2-Methyltetrahydrofuran (2-MeTHF) |

| Hydrocarbons | Benzene, Toluene | Carcinogenic (Benzene), organ damage | Heptane, Cyclopentyl methyl ether (CPME) |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Peroxide-forming, flammable | 2-Methyltetrahydrofuran (2-MeTHF) |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com A higher atom economy signifies a more sustainable process with less waste generation. primescholars.com It is calculated as follows:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Many traditional synthetic routes for fine chemicals and pharmaceuticals suffer from poor atom economy. primescholars.com For the synthesis of aromatic aldehydes like this compound, various formylation reactions can be employed. These reactions introduce a formyl group (-CHO) onto an aromatic ring. Common formylation methods include the Vilsmeier-Haack, Gattermann, and Gattermann-Koch reactions. These reactions often utilize stoichiometric amounts of reagents that are not incorporated into the final product, leading to significant waste.

For instance, a plausible synthesis of this compound would involve the formylation of 1-chloro-2,3-difluorobenzene. The Vilsmeier-Haack reaction, which uses phosphoryl chloride and a substituted amide like DMF, is a common method for formylation. However, this reaction generates a stoichiometric amount of phosphorus-containing waste, resulting in low atom economy.

Table 2: Theoretical Atom Economy of a Vilsmeier-Haack Formylation

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Chloro-2,3-difluorobenzene | C6H3ClF2 | 148.54 |

| Phosphorus Oxychloride | POCl3 | 153.33 |

| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 |

| Desired Product | This compound | C7H3ClF2O |

Assuming a simplified reaction for calculation purposes.

Atom Economy Calculation:

Percent Atom Economy = (176.55 / (148.54 + 153.33 + 73.09)) x 100 ≈ 47.1%

This calculation demonstrates that, even with a 100% chemical yield, more than half of the mass of the reactants is converted into byproducts.

Strategies to improve atom economy and minimize waste in the synthesis of this compound include:

Catalytic Reactions: Utilizing catalytic amounts of reagents instead of stoichiometric quantities can dramatically improve atom economy. For example, palladium-catalyzed carbonylation reactions can be more atom-economical. unive.it

Solvent-Free Reactions: Conducting reactions in the absence of a solvent can eliminate a major source of waste. tue.nl

Continuous Flow Synthesis: This approach can offer better control over reaction parameters, leading to higher yields and reduced byproduct formation.

Waste Valorization: Exploring the conversion of biowaste into value-added products can contribute to a circular economy.

The Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the product, is another useful metric for quantifying waste generation. The goal of green chemistry is to minimize the E-factor, ideally bringing it close to zero.

Biocatalytic Transformations and Enzymatic Routes (e.g., Baeyer–Villiger Oxidation of Fluorobenzaldehydes)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful approach to green and sustainable synthesis. Enzymes operate under mild conditions (temperature and pH), are highly selective, and can often circumvent the need for protecting groups, thereby reducing the number of synthetic steps and waste generation.

For the transformation of fluorobenzaldehydes, the Baeyer-Villiger oxidation is a relevant reaction. This reaction typically converts ketones to esters or lactones, but can also oxidize aldehydes. The enzymatic Baeyer-Villiger oxidation of fluorobenzaldehydes has been demonstrated using flavoprotein monooxygenases, such as 4-hydroxyacetophenone monooxygenase (HAPMO). wur.nlresearchgate.net

Research has shown that HAPMO can readily oxidize various monofluoro- and difluorobenzaldehydes. wur.nlresearchgate.net Specifically, the HAPMO-mediated conversion of 2,3-difluorobenzaldehyde (B42452) yields primarily the corresponding fluorophenol, with minor amounts of the fluorobenzoic acid. wur.nlresearchgate.net The enzymatic reaction shows a high preference for producing phenols, which contrasts with chemical Baeyer-Villiger oxidations of electron-poor benzaldehydes that tend to form mainly benzoic acids. wur.nlresearchgate.net This difference in selectivity is attributed to interactions between the substrate and amino acids or the flavin cofactor in the enzyme's active site. wur.nlresearchgate.net

The enzymatic conversion proceeds via the formation of a fluorophenyl formate (B1220265) intermediate, which then spontaneously hydrolyzes to the fluorophenol. wur.nlresearchgate.net

Table 3: Products of HAPMO-Mediated Baeyer-Villiger Oxidation of Fluorobenzaldehydes

| Substrate | Major Product | Minor Product |

| 2-Fluoro-, 3-Fluoro-, 2,3-Difluoro-, and 2,4-Difluorobenzaldehyde | Corresponding Fluorophenol | Corresponding Fluorobenzoic Acid |

| 4-Fluoro-, 2,6-Difluoro-, and 3,4-Difluorobenzaldehyde | Corresponding Fluorophenyl Formate (hydrolyzes to Fluorophenol) | Not reported in significant amounts |

This biocatalytic route presents a greener alternative to traditional chemical oxidation methods, which often employ harsh and hazardous oxidizing agents like peroxyacids. sigmaaldrich.com The use of enzymes like HAPMO can lead to cleaner reaction profiles and more sustainable processes for the transformation of fluorinated benzaldehydes.

Reaction Mechanisms and Reactivity of 4 Chloro 2,3 Difluorobenzaldehyde

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. The rate and position of this substitution are heavily influenced by the existing substituents.

The benzene (B151609) ring of 4-Chloro-2,3-difluorobenzaldehyde is significantly deactivated towards electrophilic attack. This deactivation stems from the potent electron-withdrawing inductive effects of the three halogen substituents (one chlorine, two fluorine) and the aldehyde group. smolecule.comevitachem.com While halogens can donate electron density via resonance, making them ortho-, para-directing, their inductive effect is dominant, slowing down the reaction rate compared to unsubstituted benzene. smolecule.com

The aldehyde group is a strong deactivating group and directs incoming electrophiles to the meta position relative to itself. In this compound, the positions available for substitution are C5 and C6. The C5 position is ortho to the chlorine and meta to the aldehyde, while the C6 position is ortho to one fluorine and meta to the other. The combined deactivating effects of all substituents make electrophilic substitution on this ring challenging and generally require harsh reaction conditions.

Nucleophilic Addition Reactions at the Aldehyde Group

The carbonyl carbon of the aldehyde group is electrophilic and is the primary site for nucleophilic attack. chemie-brunschwig.ch This leads to a variety of addition reactions, including condensations and reductions.

Condensation reactions are a key feature of aldehyde chemistry, where nucleophilic addition is followed by the elimination of a small molecule, often water. wikipedia.org A notable example is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active hydrogen compound, catalyzed by a weak base, to form a new carbon-carbon double bond. wikipedia.orgorganic-chemistry.org Aldehydes like this compound are expected to undergo such reactions. For instance, related compounds like 2-chloro-4-fluorobenzaldehyde (B1630644) are used in Knoevenagel condensations to synthesize α-cyanocinnamic acid derivatives. chemicalbook.com

A closely related reaction is the formation of imines through condensation with primary amines. While a specific reaction for this compound is not detailed in the provided literature, its isomer, 2,3-difluorobenzaldehyde (B42452), readily undergoes condensation with 4-fluorobenzylamine (B26447) to form the corresponding imine in nearly quantitative yield. ub.edu This suggests a similar reactivity for this compound.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 2,3-Difluorobenzaldehyde | 4-Fluorobenzylamine | Ethanol, Reflux, 2h | 2,3-F₂C₆H₃CH=NCH₂(4'-FC₆H₄) | 99% | ub.edu |

Furthermore, these types of benzaldehydes are valuable precursors in multicomponent reactions for synthesizing heterocyclic structures like quinolines. nih.govufms.br These syntheses often proceed through initial condensation steps. ufms.briipseries.org

The aldehyde group of this compound can be readily reduced to a primary alcohol. This transformation is a fundamental reaction in organic synthesis. The direct reduction of this compound yields 4-chloro-2,3-difluorobenzyl alcohol. evitachem.com This is typically achieved using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

| Reactant | Typical Reducing Agents | Product | Source |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | 4-Chloro-2,3-difluorobenzyl alcohol | evitachem.com |

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state without ionic or free-radical intermediates. ebsco.com For substituted benzaldehydes, relevant rearrangements often involve the conformation of the aldehyde group relative to the ring.

Studies on various difluorobenzaldehyde isomers have shown the existence of rotational isomers (rotamers). researchgate.netacs.org These conformers, often termed syn and anti (or O-cis and O-trans), arise from the rotation around the single bond connecting the aldehyde group to the phenyl ring. The anti-conformer, where the carbonyl oxygen is positioned away from the ortho-substituent, is typically more stable due to reduced steric hindrance. acs.org For 2,3-difluorobenzaldehyde, the energy difference between the higher-energy syn-conformer and the more stable anti-conformer is estimated to be 10.9 kJ/mol. acs.org It can be inferred that this compound also exhibits such conformational equilibria. While these are simple rearrangements, more complex pericyclic reactions like Diels-Alder or electrocyclic ring-closures involving the aromatic system of this specific compound are not prominently documented.

Radical Reactions Involving this compound

While ionic reactions are more common for benzaldehydes, they can also participate in radical reactions under specific conditions. A notable process is the benzaldehyde-mediated photoredox reaction. rsc.org In this type of reaction, a photoexcited benzaldehyde (B42025) can facilitate the decomposition of radical initiators like ammonium (B1175870) persulfate (APS). rsc.org This generates sulfate (B86663) radicals that can then initiate further radical processes, such as the formation of new carbon-carbon bonds under metal-free conditions. rsc.org Although not specifically documented for this compound, its structural similarity to benzaldehyde suggests it could potentially engage in similar photoredox-mediated radical coupling reactions.

Impact of Fluorine and Chlorine Substituents on Reactivity

The reactivity of this compound is profoundly influenced by the electronic and steric properties of its halogen substituents. The specific placement of two fluorine atoms and one chlorine atom on the benzaldehyde ring creates a unique chemical environment that dictates the compound's behavior in chemical reactions. The interplay between their electron-withdrawing inductive effects, electron-donating resonance effects, and spatial bulk governs the reactivity of both the aromatic ring and the aldehyde functional group.

The electronic character of the aromatic ring and the aldehyde group in this compound is a composite of the inductive and resonance effects of each halogen substituent.

Inductive Effect (-I): The inductive effect is an electron-withdrawing phenomenon that operates through the sigma (σ) bonds. Due to their high electronegativity, both fluorine and chlorine atoms pull electron density away from the carbon atom to which they are attached. Fluorine is the most electronegative element, and thus it exerts a stronger -I effect than chlorine. masterorganicchemistry.comstackexchange.com In this compound, the cumulative -I effect of the three halogen atoms significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to benzene. This strong electron withdrawal makes the carbonyl carbon of the aldehyde group more electrophilic and therefore more reactive toward nucleophiles.

Resonance Effect (+M/+R): The resonance effect, or mesomeric effect, involves the donation of lone pair electrons from the halogen substituents into the aromatic π-system. wikipedia.org This effect is electron-donating and runs counter to the inductive effect. For halogens, the resonance effect is strongest at the ortho and para positions relative to the substituent. wikipedia.org However, the efficiency of this electron donation depends on the overlap between the p-orbitals of the halogen and the carbon of the ring. Fluorine's 2p orbitals overlap effectively with carbon's 2p orbitals, resulting in a more significant resonance effect compared to chlorine, whose 3p orbitals have poorer overlap. stackexchange.comwikipedia.org

In the context of this compound:

C2-Fluorine: Exerts a very strong -I effect and a relatively moderate +R effect, influencing the adjacent aldehyde group and the C3 position.

C3-Fluorine: Primarily exerts a strong -I effect. Its +R effect is much weaker as it is in a meta position relative to the other substituents and the aldehyde group.

C4-Chlorine: Exerts a moderate -I effect and a weak +R effect. researchgate.net

Collectively, the inductive effects of the three halogens dominate over their resonance effects, leading to a net deactivation of the aromatic ring. stackexchange.com However, the resonance donation, particularly from the C2-fluorine and C4-chlorine, can still influence the regioselectivity of certain reactions by partially offsetting the electron withdrawal at specific ring positions. The powerful net electron-withdrawing character significantly enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic addition reactions.

Table 1: Comparison of Electronic Effects of Halogen Substituents

| Property | Fluorine | Chlorine | Comment |

|---|---|---|---|

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | Fluorine's higher electronegativity results in a stronger inductive (-I) effect. masterorganicchemistry.com |

| Inductive Effect | Strongly electron-withdrawing (-I) | Moderately electron-withdrawing (-I) | Both deactivate the aromatic ring and activate the carbonyl carbon for nucleophilic attack. stackexchange.com |

| Resonance Effect | Weakly electron-donating (+R) | Very weakly electron-donating (+R) | Results from lone pair donation into the π-system. The effect is more significant for fluorine due to better orbital overlap (2p-2p vs. 3p-2p). stackexchange.comwikipedia.org |

| Overall Effect on Aromatic Ring | Deactivating, but ortho/para-directing for electrophilic substitution. | The inductive effect outweighs the resonance effect for all halogens, making them deactivating overall. masterorganicchemistry.comwikipedia.org |

Steric effects arise from the spatial arrangement of atoms and the repulsion between their electron clouds. In this compound, the most significant steric interaction is caused by the fluorine atom at the C2 position, which is ortho to the aldehyde group.

This ortho-fluoro substituent creates considerable steric hindrance around the aldehyde functional group. acs.org This spatial crowding can:

Influence Conformational Preference: The repulsion between the aldehyde's oxygen atom and the adjacent ortho-fluorine atom can affect the rotational orientation (conformation) of the aldehyde group relative to the plane of the phenyl ring. acs.orgresearchgate.net Studies on related 2-fluorobenzaldehydes show a strong preference for the O-trans conformer, where the carbonyl oxygen is pointed away from the fluorine atom to minimize steric and electrostatic repulsion. acs.org

Hinder Reagent Approach: The bulk of the ortho-fluorine atom can physically block or impede the trajectory of nucleophiles attempting to attack the electrophilic carbonyl carbon. acs.org This can lead to a decrease in reaction rates for nucleophilic additions compared to an unhindered benzaldehyde. The steric hindrance is a critical factor that counteracts the electronic activation of the carbonyl group.

The substituents at the C3 and C4 positions exert a much smaller steric influence on the reactivity of the aldehyde group due to their greater distance.

Table 2: Key Steric Interactions in this compound

| Interacting Groups | Position | Nature of Interaction | Impact on Reactivity |

|---|---|---|---|

| Aldehyde Group (-CHO) and C2-Fluorine | ortho | Strong steric and electrostatic repulsion | Hinders nucleophilic attack on the carbonyl carbon; influences the conformation of the aldehyde group. acs.org |

| Aldehyde Group (-CHO) and C3-Fluorine | meta | Minimal direct steric interaction | Negligible impact on the accessibility of the aldehyde group. |

| Aldehyde Group (-CHO) and C4-Chlorine | para | No direct steric interaction | No steric influence on the aldehyde group's reactivity. |

Applications of 4 Chloro 2,3 Difluorobenzaldehyde in Advanced Organic Synthesis

Building Block in Complex Molecule Construction

The strategic placement of chloro and difluoro substituents on the benzaldehyde (B42025) ring significantly influences its chemical reactivity, making it an ideal starting material for constructing intricate molecular architectures. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the aldehyde group, facilitating a variety of chemical transformations. cymitquimica.com

4-Chloro-2,3-difluorobenzaldehyde is a key intermediate in the synthesis of numerous pharmaceutical compounds. cymitquimica.comguidechem.com Its derivatives are integral to the development of new therapeutic agents for a range of diseases.

In the realm of drug discovery, this compound and its analogues are instrumental as scaffolds for creating novel molecules with potential biological activity. guidechem.comnih.gov The process of drug development often involves synthesizing a library of compounds derived from a common intermediate to identify lead candidates with optimal therapeutic properties. chemicalbull.com The unique electronic and steric properties imparted by the chloro and difluoro groups can enhance the binding affinity of a drug molecule to its target protein, a critical factor in its efficacy.

For instance, various substituted benzaldehydes are used to create compounds that are then tested for their ability to inhibit specific enzymes or receptors involved in disease pathways. The synthesis of complex heterocyclic systems, which are common motifs in many drugs, often utilizes benzaldehyde derivatives as starting points.

While direct synthesis pathways for Posaconazole and Crizotinib from this compound are not prominently detailed in the provided search results, the synthesis of analogous complex pharmaceuticals often involves halogenated and fluorinated benzaldehyde precursors. The synthesis of these drugs highlights the importance of such building blocks in constructing the required molecular frameworks.

For example, the synthesis of the antifungal agent Posaconazole involves a complex multi-step process where various substituted aromatic precursors are utilized. google.com Similarly, the preparation of the anticancer drug Crizotinib involves the coupling of several heterocyclic and aromatic moieties, where a substituted phenyl group is a key component. google.com The synthesis of such complex molecules often relies on the availability of specifically functionalized building blocks like this compound to introduce the necessary substituents for biological activity.

| Pharmaceutical Agent | Therapeutic Class | Relevance of Substituted Benzaldehydes |

|---|---|---|

| Posaconazole | Antifungal | Complex synthesis relies on various substituted aromatic precursors for building the core structure. google.com |

| Crizotinib | Anticancer (ALK-positive NSCLC) | Involves coupling of multiple fragments, including a substituted phenyl group, to achieve the final complex structure. google.comresearchgate.net |

The utility of this compound extends to the agrochemical industry, where it serves as a precursor for a variety of pesticides, including herbicides, fungicides, and insecticides. cymitquimica.comguidechem.com The incorporation of fluorine atoms into agrochemical molecules can enhance their efficacy, metabolic stability, and bioavailability. ccspublishing.org.cn

This compound is a key starting material in the synthesis of the insecticide Pyridalyl . Pyridalyl is known for its effectiveness against lepidopteran and thysanopteran pests. The synthesis involves the reaction of this compound with other chemical intermediates to construct the final complex molecule.

The development of new pesticides often involves the modification of existing chemical scaffolds to improve performance and overcome resistance. Fluorinated benzaldehydes are valuable in this regard, as they allow for the introduction of fluorine atoms at specific positions in the molecule, which can lead to enhanced pesticidal activity. ccspublishing.org.cn

| Agrochemical | Type | Role of this compound |

|---|---|---|

| Pyridalyl | Insecticide | Serves as a key building block in the multi-step synthesis of the final product. |

In addition to its roles in the pharmaceutical and agrochemical sectors, this compound is also utilized in the synthesis of dyes, pigments, and other specialty chemicals. cymitquimica.com The reactive aldehyde group allows for its incorporation into larger polymeric structures or for its conversion into other functional groups, leading to a diverse range of chemical products. The presence of halogen atoms can also influence the color and stability of dye molecules.

Precursor for Fluorinated Benzaldehyde Derivatives

The chemical structure of this compound allows it to be a versatile starting point for the synthesis of other fluorinated compounds. The aldehyde group can undergo standard transformations to generate a variety of derivatives.

Oxidation: The aldehyde moiety can be oxidized to a carboxylic acid group, yielding 4-chloro-2,3-difluorobenzoic acid. This transformation is a fundamental step that converts the aldehyde into a key building block for esters, amides, and other acid derivatives.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, forming 4-chloro-2,3-difluorobenzyl alcohol evitachem.com. This alcohol can be used in ether synthesis or further functionalized.

Halogen Exchange: While the fluorine atoms on the aromatic ring are generally stable, the chlorine atom can potentially be replaced through nucleophilic aromatic substitution or cross-coupling reactions under specific conditions. This allows for the introduction of other functional groups, leading to a diverse array of substituted difluorobenzaldehyde derivatives. The synthesis of 4-fluorobenzaldehyde (B137897) from 4-chlorobenzaldehyde (B46862) via a halogen-exchange reaction is a known industrial process, illustrating the feasibility of such transformations on related structures wikipedia.org.

These fundamental reactions expand the utility of this compound, enabling its conversion into a library of more complex fluorinated building blocks for various synthetic applications.

Synthesis of Biologically Active Compounds

Fluorinated organic molecules are of significant interest in medicinal chemistry, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a key starting material for incorporating a di-fluorinated, chlorinated phenyl ring into larger, pharmacologically active scaffolds.

One primary route involves the condensation reaction of the aldehyde with primary amines to form imines (or Schiff bases). These imines are not merely final products but are crucial intermediates for more complex heterocyclic systems. For instance, imines derived from 2,3-difluorobenzaldehyde (B42452) and 4-fluorobenzylamine (B26447) have been synthesized and used to create cyclopalladated complexes, which are investigated for their catalytic properties ub.edu.

Furthermore, the aldehyde functionality is essential for building seven-membered heterocyclic rings like benzoxepines. Research has shown that derivatives of 5-amino-substituted 2,3,4,5-tetrahydro-1-benzoxepines are potent inhibitors of Acyl-CoA Cholesterol O-acyl Transferase (ACAT), an enzyme implicated in cholesterol metabolism acs.org. The synthesis of these structures often begins with a substituted salicylaldehyde, a class of compounds to which this compound is structurally related, highlighting its potential as a precursor for analogous biologically active heterocyclic systems acs.org.

Homoallylic Amine Synthesis

Homoallylic amines are valuable synthetic intermediates used in the preparation of numerous biologically active molecules, including β-amino acids and β-lactams psu.eduresearchgate.net. A common method for their synthesis is the one-pot, three-component Barbier-type reaction, which involves an aldehyde, an amine, and an allylating agent.

While a specific synthesis using this compound is not detailed in the provided sources, the reaction is well-documented for structurally similar compounds like 2,6-difluorobenzaldehyde. In a typical procedure, the aldehyde reacts with an aniline (B41778) and allyltributyltin in the presence of an acid catalyst to yield the corresponding homoallylic amine with high efficiency psu.edunih.gov. This reaction demonstrates a powerful method for carbon-carbon and carbon-nitrogen bond formation in a single step. Given the general applicability of this reaction to aldehydes, it can be inferred that this compound would be a suitable substrate for generating complex fluorinated homoallylic amines.

Table 1: Analogous Synthesis of a Homoallylic Amine This table details the synthesis of (4-Chloro-2-fluorophenyl)[1-(2,6-difluorophenyl)but-3-enyl]amine, a reaction analogous to what would be expected for this compound.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Catalyst | Yield | Source |

| 2,6-Difluorobenzaldehyde | 4-Chloro-2-fluoro aniline | Allyltributyltin | Acetonitrile | Trifluoroacetic acid | 90% | psu.edunih.gov |

Role in Material Science and Advanced Materials

The rigid structure and electronic properties conferred by the halogen substituents make this compound and its derivatives promising candidates for the development of advanced materials.

Liquid Crystal Materials

Fluorinated compounds are integral to the design of modern liquid crystal (LC) displays due to their unique dielectric properties, thermal stability, and low viscosity. Ortho-substituted benzaldehydes, particularly those containing fluorine, are used as key intermediates in the synthesis of complex liquid-crystalline compounds google.com. For example, fluorinated biphenyl (B1667301) and phenanthrene (B1679779) structures, which form the core of many LC materials, can be synthesized starting from halogenated benzaldehydes google.com. The aldehyde group provides a reactive site for chain extension and the construction of the larger mesogenic molecules required for liquid crystal phases. The presence of multiple fluorine atoms, as in this compound, is particularly desirable for tuning the dielectric anisotropy and other physical properties of the final material google.com.

Functional Fluoropolymer Materials

Fluoropolymers are known for their exceptional chemical resistance, thermal stability, and unique surface properties. 2,3-Difluorobenzaldehyde is explicitly mentioned as a valuable organic synthesis intermediate for functional fluoropolymer materials google.com. The aldehyde group can be used to introduce this fluorinated aromatic unit into a polymer backbone or as a pendant group, thereby imparting the properties of the fluoroaromatic ring to the bulk polymer. The introduction of such monomers can enhance the thermal stability and modify the optical and electronic properties of the material researchgate.net.

Organic Monomers for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable porosity mdpi.commdpi.com. They are constructed from organic building blocks, often called monomers or linkers, which are connected by strong covalent bonds mdpi.comtcichemicals.com. The synthesis of COFs relies on the principle of reticular chemistry, where the geometry of the monomers dictates the topology of the resulting framework mdpi.com.

Aldehydes are one of the most common functional groups used in COF synthesis. They readily undergo condensation reactions with amine-containing linkers to form highly stable imine-linked COFs tcichemicals.com. This compound is an ideal candidate for a COF monomer for several reasons:

Reactive Group: It possesses the necessary aldehyde functional group for forming covalent linkages.

Rigidity: The planar and rigid phenyl ring helps ensure the formation of an ordered, crystalline framework rather than an amorphous polymer.

Tunability: The chloro and fluoro substituents can influence the electronic properties of the final COF, making it a potential candidate for applications in gas storage, catalysis, or as an organic semiconductor rhhz.net.

The construction of 3D COFs is particularly challenging, often requiring rigid building blocks to facilitate crystallization nih.gov. The defined structure of this compound makes it a suitable component for designing such ordered, three-dimensional porous materials.

Table 2: Common Linkages in COF Synthesis Involving Aldehydes

| Linkage Type | Monomer 1 Functional Group | Monomer 2 Functional Group | Resulting Linkage | Stability | Source |

| Imine | Aldehyde | Amine | C=N | High chemical stability | tcichemicals.com |

| β-Ketoenamine | Aldehyde (e.g., TFP*) | Amine | C=C-N | High acid/base stability | tcichemicals.com |

| Hydrazone | Aldehyde | Hydrazide | C=N-N | Structurally flexible | tcichemicals.com |

*TFP = 2,4,6-triformylphloroglucinol

Electronic and Magnetic Materials

The incorporation of fluorine atoms into organic molecules can profoundly alter their electronic properties, making fluorinated compounds highly sought after in the development of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). While direct studies detailing the use of this compound in electronic and magnetic materials are not extensively documented in publicly available research, its structural features suggest its potential as a key building block in this field.

Fluorinated benzaldehydes are known precursors in the synthesis of various functional materials. For instance, research has explored the use of fluorinated compounds in creating fluorescent materials with potential applications in OLEDs. smolecule.com The synthesis of fluorinated liquid crystals is another area of active research, where the introduction of fluorine atoms can enhance properties like dielectric anisotropy. researchgate.netbeilstein-journals.org Specifically, 2,3-difluoroaryl moieties are recognized as a successful class of negative dielectric anisotropic liquid crystals. beilstein-journals.org A patent for the related compound, 4-bromo-2,3-difluoro benzaldehyde, highlights its role as an important liquid crystal intermediate, suggesting that this compound could have similar applications. google.com The synthesis of fluorinated nematic liquid crystals is a critical area for display technologies, and the methods used often involve the transformation of fluorinated precursors. researchgate.net

The general synthetic utility of substituted benzaldehydes in creating complex organic materials is well-established. For example, they are used in the synthesis of novel copolymers and other organic materials. The reactivity of the aldehyde group allows for a variety of condensation and coupling reactions to build larger, conjugated systems essential for electronic and optical properties.

Table 1: Potential Applications of Halogenated Benzaldehydes in Materials Science

| Material Type | Precursor Type | Potential Role of this compound |

| Liquid Crystals | Fluorinated Benzaldehydes | Introduction of negative dielectric anisotropy |

| Organic Light-Emitting Diodes (OLEDs) | Fluorinated Aromatic Compounds | Building block for fluorescent materials |

| Polymers | Substituted Benzaldehydes | Monomer for creating copolymers with specific properties |

Utilization in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a library. These libraries are then screened for biological activity to identify lead compounds in drug discovery. Substituted benzaldehydes are frequently used as versatile building blocks in the generation of diverse heterocyclic compound libraries.

The synthesis of other heterocyclic libraries, such as imidazo[4,5-b]pyridine-2-ones, also employs a range of substituted benzaldehydes in reductive alkylation steps. acs.org Furthermore, the creation of chalcone (B49325) libraries, which are screened for activities like antibacterial properties, relies on the condensation of various benzaldehydes with substituted acetophenones. nih.govresearchgate.net The diverse electronic and steric properties imparted by the substituents on the benzaldehyde ring are crucial for generating a library with broad chemical diversity.

Given these examples, this compound represents a promising, albeit not yet widely documented, building block for the synthesis of various combinatorial libraries. Its unique substitution pattern would introduce a distinct chemical space to be explored in the search for new bioactive molecules.

Table 2: Examples of Substituted Benzaldehydes in Combinatorial Library Synthesis

| Library Type | Synthetic Step Involving Benzaldehyde | Example of Benzaldehyde Used |

| Isoquinoline (B145761) Library | Pictet-Spengler type reaction | 2,3-Difluorobenzaldehyde |

| Imidazo[4,5-b]pyridine-2-one Library | Reductive alkylation | Various substituted benzaldehydes |

| Chalcone Library | Claisen-Schmidt condensation | Various substituted benzaldehydes |

| Pyrrolidine Library | Imine formation and cycloaddition | Benzaldehyde, o-anisaldehyde |

Theoretical and Computational Studies of 4 Chloro 2,3 Difluorobenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of 4-Chloro-2,3-difluorobenzaldehyde. These calculations solve approximations of the Schrödinger equation to determine the molecule's wave function and related properties.

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to study molecules like this compound. Ab initio methods are based on first principles, using only fundamental physical constants, and include techniques like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2).

DFT is often the method of choice for its favorable balance of computational cost and accuracy. It calculates the electronic energy based on the molecule's electron density. A popular functional used for such calculations on substituted benzaldehydes is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. These calculations are instrumental in optimizing molecular geometry, predicting vibrational frequencies (for comparison with IR and Raman spectra), and determining electronic properties such as HOMO-LUMO energy gaps.

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals.

For molecules containing halogens and requiring a precise description of electron distribution, Pople-style basis sets like 6-311++G(d,p) are commonly employed. The additions of "+" and "*" or "(d,p)" indicate the inclusion of diffuse and polarization functions, respectively. Diffuse functions are crucial for accurately describing anions and weak interactions, while polarization functions allow for more flexibility in the shape of the orbitals.

For higher accuracy, especially in DFT calculations, the Karlsruhe "def2" family of basis sets, such as def2-TZVP (triple-zeta valence with polarization), is widely recommended as it offers a robust trade-off between accuracy and computational expense. Correlation-consistent basis sets, like aug-cc-pVDZ, are also used, particularly with post-Hartree-Fock methods, to systematically approach the complete basis set limit. The selection of the basis set is a critical step that must be tailored to the specific properties being investigated.

Table 1: Common Levels of Theory and Basis Sets in Computational Studies of Substituted Benzaldehydes

| Level of Theory | Basis Set | Typical Application |

| DFT (B3LYP) | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies, NMR Shifts |

| DFT (B3LYP) | def2-TZVP | High-accuracy Energy Calculations, Conformational Analysis |

| MP2 | aug-cc-pVDZ | Electron Correlation Effects, High-accuracy Geometries |

| HF | 6-311G(d) | Initial Geometry Optimization, Qualitative MO Analysis |

Computational methods are used to map the potential energy surface as a function of the dihedral angle of the aldehyde group. Studies on analogous difluorobenzaldehydes have shown that the equilibrium geometries are typically planar. The planarity is a result of the favorable conjugation between the π-system of the benzene (B151609) ring and the carbonyl group. The energy landscape reveals the minima corresponding to stable conformers and the energy barriers that separate them.

For benzaldehydes with a substituent at the 2-position (ortho), two distinct planar conformers are possible: syn and anti. The syn conformer has the aldehyde's oxygen atom pointing towards the ortho substituent (in this case, the fluorine atom), while the anti conformer has it pointing away.

Due to steric hindrance and electrostatic repulsion between the electronegative oxygen and fluorine atoms, the anti-conformer is generally the more stable, lower-energy state. Computational studies on the closely related 2,3-difluorobenzaldehyde (B42452) have quantified this energy difference. Using high-level theory (DLPNO-CCSD(T)/def2-TZVP), the anti-conformer was found to be more stable than the syn-conformer by 10.9 kJ/mol. mpg.denih.gov A similar preference and energy difference are expected for this compound, making the anti conformer the dominant species in the gas phase and in solution. mpg.denih.gov

Table 2: Calculated Energy Differences Between Anti- and Syn-Conformers for Related Difluorobenzaldehydes

| Compound | Level of Theory | Energy Difference (kJ/mol) | Most Stable Conformer |

| 2,3-Difluorobenzaldehyde | DLPNO-CCSD(T)/def2-TZVP | 10.9 | Anti |

| 2,4-Difluorobenzaldehyde | DLPNO-CCSD(T)/def2-TZVP | 11.3 | Anti |

| 2,5-Difluorobenzaldehyde | DLPNO-CCSD(T)/def2-TZVP | 12.9 | Anti |

Data sourced from studies on analogous compounds to infer behavior of this compound. mpg.denih.gov

Conformational Analysis and Energy Landscapes

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies on this compound are not prominent in the literature, this technique offers significant potential for understanding its dynamic behavior.

MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the positions and velocities of the particles over a defined period. This methodology could be applied to this compound to:

Analyze Solvation: Simulate the molecule in various solvents to understand how solvent molecules arrange around it and to calculate properties like the free energy of solvation.

Study Intermolecular Interactions: Model the interactions between multiple this compound molecules to predict bulk properties or aggregation behavior.

Investigate Biomolecular Interactions: If the compound has a biological target, MD simulations can be used to model its binding to a receptor, revealing the key interactions and conformational changes that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity or other properties. No specific QSAR models have been developed for this compound itself. However, QSAR studies have been successfully applied to the broader class of aromatic aldehydes to predict their toxicity.

These models are built by first calculating a set of numerical descriptors for each molecule in a training set. These descriptors can encode various features, including:

Topological: Based on the 2D graph of the molecule (e.g., connectivity indices).

Physicochemical: Such as the octanol/water partition coefficient (log Kₒ/w), which describes hydrophobicity.

Quantum Chemical: Derived from DFT or other calculations (e.g., HOMO/LUMO energies, dipole moment).

Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build a mathematical equation linking these descriptors to the observed activity (e.g., toxicity to an organism like Tetrahymena pyriformis). For aromatic aldehydes, models using log Kₒ/w and quantum topological molecular similarity (QTMS) descriptors have shown good predictive power for their aquatic toxicity. nih.govresearchgate.net Such a QSAR model, once validated, could be used to estimate the potential biological or toxicological effects of this compound without the need for extensive experimental testing.

Predictive Chemistry and Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating complex reaction mechanisms at the atomic level. While specific theoretical studies focused exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on analogous halogenated benzaldehydes. These computational approaches offer significant insights into how this compound is likely to behave in various chemical transformations.

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure and reactivity of organic molecules. For substituted benzaldehydes, DFT calculations can model reaction pathways, identify transition states, and determine activation energies, thereby predicting the most favorable reaction mechanisms.

One area of investigation for analogous compounds, such as 3-chlorobenzaldehyde, has been the mechanism of acetalization catalyzed by acids. eudl.eu Computational studies using ab initio methods have been employed to map out the entire reaction pathway, identifying intermediates and transition states. eudl.eu Such studies reveal the energy profile of the reaction, highlighting the stability of various species formed during the process. For example, in the acetalization of 3-chlorobenzaldehyde, the hemiacetal intermediate is found to be the least stable species, with a high formation energy, which is a critical insight for optimizing reaction conditions. eudl.eu

Similarly, DFT has been used to study the reaction between benzaldehyde (B42025) derivatives and amines to form Schiff bases. nih.govcanterbury.ac.uk These studies elucidate the multi-step mechanism involving nucleophilic attack, proton transfer, and dehydration. nih.govcanterbury.ac.uk By calculating the energy barriers for each step, researchers can predict the rate-determining step and understand how different substituents on the benzaldehyde ring influence the reaction kinetics. The electronic effects of substituents (both electron-donating and electron-withdrawing) are systematically analyzed to establish structure-reactivity relationships. nih.govresearchgate.net For this compound, the chlorine and fluorine atoms are electron-withdrawing, which would be predicted to increase the electrophilicity of the carbonyl carbon, thus influencing its reactivity towards nucleophiles.

Furthermore, computational models can predict the stereoselectivity of reactions. For instance, in the N-heterocyclic carbene (NHC)-catalyzed cycloaddition between ketenes and electron-deficient benzaldehydes, DFT calculations have been instrumental in explaining the observed stereochemical outcomes. rsc.org These studies identify the key transition states that determine the formation of specific stereoisomers and calculate their relative energies to predict the major product. rsc.org Such predictive power is invaluable for the rational design of stereoselective syntheses.

The following interactive table illustrates the type of data that would be generated from a computational study on a hypothetical reaction of this compound, such as its reaction with an amine to form a Schiff base. The values are representative and based on findings for similar benzaldehyde derivatives. nih.govcanterbury.ac.uk

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| Step 1: Nucleophilic Attack | Reactants | 0.0 | Initial state with this compound and amine separated. |

| Transition State 1 (TS1) | +12.5 | Formation of the C-N bond and proton transfer from the amine to the carbonyl oxygen. | |

| Intermediate 1 (Hemiaminal) | -5.2 | Stable hemiaminal intermediate formed after the initial attack. | |

| Step 2: Dehydration | Transition State 2 (TS2) | +20.8 | Protonation of the hydroxyl group and subsequent breaking of the C-O bond to eliminate a water molecule. |

| Intermediate 2 | +8.1 | Formation of a protonated imine intermediate. | |

| Step 3: Deprotonation | Products | -10.3 | Final Schiff base product and a water molecule after deprotonation of the imine nitrogen. |

Note: The energy values are hypothetical and for illustrative purposes to demonstrate the type of data generated in computational studies of reaction mechanisms.

Future Perspectives and Emerging Research Areas for 4 Chloro 2,3 Difluorobenzaldehyde

Novel Synthetic Methodologies

Future synthetic efforts are geared towards more efficient, selective, and sustainable methods for producing 4-Chloro-2,3-difluorobenzaldehyde and its derivatives.

C-H Bond Functionalization: A significant area of development is the direct, late-stage functionalization of C-H bonds. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and improving atom economy. acs.org Research into palladium-catalyzed ortho-C–H halogenation of benzaldehydes using transient directing groups is a promising avenue. rsc.org Adapting such methods could allow for the direct introduction of the aldehyde group onto a 1-chloro-2,3-difluorobenzene (B1304198) precursor or the selective halogenation of a difluorobenzaldehyde intermediate, offering a more streamlined and waste-reducing synthesis. rsc.org

Flow Chemistry: Continuous flow chemistry is set to revolutionize the synthesis of halogenated compounds. sioc-journal.cnpolimi.it Traditional batch halogenations and other reactions can be difficult to control due to high exothermicity. rsc.org Flow reactors offer superior heat and mass transfer, enabling precise temperature control, which improves safety and selectivity. rsc.orgrsc.org This technology is particularly advantageous for reactions that are hazardous or difficult to scale, allowing for safer handling of reactive intermediates and reagents under contained, automated conditions. polimi.itrsc.org Applying flow chemistry to the formylation or halogenation steps in the synthesis of this compound could lead to higher yields, improved purity, and a safer, more scalable manufacturing process. sioc-journal.cngoogle.com

Mechanochemistry: Solvent-free or low-solvent synthetic methods like mechanochemistry (ball milling) are gaining traction as a green chemistry approach. mdpi.comnih.gov These methods can enhance reaction rates, alter selectivity, and reduce the reliance on hazardous organic solvents. mdpi.com Exploring mechanochemical activation for key synthetic steps, such as condensation or coupling reactions involving this compound, could offer a more sustainable and efficient alternative to traditional solution-phase synthesis. nih.gov

Expanded Applications in Emerging Technologies

The unique electronic profile of this compound makes it a candidate for incorporation into next-generation materials and therapeutics.

Organic Electronics: Halogenated aromatic compounds are critical in the design of organic semiconductors. Fluorination, in particular, is known to lower the energy levels (HOMO/LUMO) of conjugated systems, which can improve stability and electron transport performance in electronic devices. researchgate.net Derivatives of fluorinated benzaldehydes are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Future research will likely explore the incorporation of the 4-chloro-2,3-difluoro-phenyl motif into novel π-conjugated systems to fine-tune their electronic properties for enhanced efficiency and longevity in these applications.

Advanced Agrochemicals: Polyhalogenated aromatic compounds are foundational motifs in modern agrochemicals, including fungicides and insecticides. nih.govrhhz.net The specific substitution pattern of this compound can influence the molecule's binding affinity to biological targets and its metabolic stability. It serves as a key intermediate for creating more potent and selective active ingredients. google.com For instance, related difluorobenzaldehydes are precursors for novel fungicides with unique modes of action, which is crucial for managing resistance in pathogens. rhhz.net

Pharmaceuticals and Medicinal Chemistry: The compound is a valuable intermediate in the synthesis of complex molecules for medicinal applications. knowde.com The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. nih.gov Future work could see this compound used as a starting point for synthesizing novel therapeutic agents, potentially for neurological disorders or as antifungal agents, where derivatives of related isomers have already shown promise. nih.gov

Integration with Sustainable Chemistry Principles

Aligning the synthesis and use of this compound with the principles of green chemistry is a critical future direction. nih.gov

Atom Economy and Waste Prevention: Researchers are focusing on designing synthetic routes that maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. acs.org This involves moving away from stoichiometric reagents towards catalytic methods. numberanalytics.com For example, using catalytic C-H activation instead of classical multi-step syntheses involving protecting groups reduces waste and improves efficiency. acs.org